molecular formula C8H8FNO3 B14015141 Methyl 6-fluoro-4-methoxynicotinate

Methyl 6-fluoro-4-methoxynicotinate

Cat. No.: B14015141
M. Wt: 185.15 g/mol
InChI Key: IEMJMNFFOGIJNI-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methoxynicotinate is a fluorinated nicotinic acid derivative characterized by a methoxy group at the 4-position and a fluorine atom at the 6-position of the pyridine ring, esterified with a methyl group. This compound is structurally significant in medicinal chemistry due to the electron-withdrawing properties of fluorine and the steric/electronic effects of the methoxy substituent, which can modulate reactivity and bioavailability .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 6-fluoro-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3

InChI Key

IEMJMNFFOGIJNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-methoxynicotinate typically involves the esterification of 6-fluoro-4-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-fluoro-4-methoxynicotinic acid.

    Reduction: 6-fluoro-4-methoxynicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-4-methoxynicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural similarity scores (0–1 scale) and critical substituent differences are highlighted (Table 1) .

Table 1: Structural and Substituent Comparison

Compound Name CAS Number Substituent Positions Structural Similarity Key Differences
Methyl 6-fluoro-4-methoxynicotinate 676560-01-3 6-F, 4-OCH₃ Reference (1.00) Base compound
Methyl 6-fluoro-2-methylnicotinate 1227595-02-9 6-F, 2-CH₃ 0.81 Methyl at 2-position
6-Fluoro-4-methylnicotinic acid 1227595-02-9 6-F, 4-CH₃, free carboxylic acid 0.76 Acid form, no methoxy/methyl ester
Methyl 5-bromo-6-fluoronicotinate 884494-97-7 5-Br, 6-F 0.76 Bromine substitution at 5-position
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate 745833-06-1 6-Cl, 2-(4-F-C₆H₄) N/A Chlorine and aryl substituent

Impact of Substituents on Physicochemical Properties

  • Fluorine vs.
  • Methoxy vs. Methyl : The methoxy group at the 4-position in this compound introduces steric hindrance and hydrogen-bonding capacity compared to the methyl group in 6-Fluoro-4-methylnicotinic acid, affecting receptor interactions .
  • Ester vs. Acid : The methyl ester moiety enhances lipophilicity and membrane permeability relative to the free carboxylic acid form, as seen in 6-Fluoro-4-methylnicotinic acid .

Handling and Stability Considerations

  • Storage Conditions : Methyl esters, including Methyl 6-methylnicotinate (a structural analog), require storage in cool, ventilated environments protected from UV radiation and humidity to prevent hydrolysis or degradation . Similar precautions likely apply to this compound.

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